molecular formula C9H19NO2 B13522604 Methyl-N-isopentyl(D,L)-alanine

Methyl-N-isopentyl(D,L)-alanine

Cat. No.: B13522604
M. Wt: 173.25 g/mol
InChI Key: MHJBZROHVLQYJG-UHFFFAOYSA-N
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Description

Methyl-N-isopentyl(D,L)-alanine is a synthetic alanine derivative characterized by a racemic mixture (D- and L-enantiomers) with dual N-substituents: a methyl (-CH₃) and an isopentyl (-CH₂CH(CH₂)₂) group. The compound’s inferred molecular formula is C₉H₁₉NO₂, with a molecular weight of 173.25 g/mol. Its structure derives from alanine (C₃H₇NO₂), where the amino group (-NH₂) is replaced by N-methyl and N-isopentyl moieties. While direct data on this compound are absent in the literature, its properties can be extrapolated from structurally related N-alkyl alanines documented in the evidence .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 2-(3-methylbutylamino)propanoate

InChI

InChI=1S/C9H19NO2/c1-7(2)5-6-10-8(3)9(11)12-4/h7-8,10H,5-6H2,1-4H3

InChI Key

MHJBZROHVLQYJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Lipophilicity :

  • This compound’s isopentyl group increases hydrophobicity compared to smaller substituents (e.g., methyl in N-Methylalanine). This may enhance membrane permeability but reduce aqueous solubility .
  • Aromatic substituents (e.g., 2,6-dimethylphenyl in metalaxyl) confer bioactivity in agrochemicals, suggesting substituent polarity and steric effects dictate target specificity .

Stereochemical Considerations :

  • The racemic (D,L) form of this compound contrasts with enantiomerically pure derivatives like L-N-Methylalanine, which is classified as a biomarker . Racemic mixtures may exhibit divergent biological activities compared to single enantiomers.

Applications: N-Methylalanine is linked to metabolic pathways (HMDB0094692), while N,N-Dimethyl-L-alanine serves as a chemical intermediate . Pesticidal derivatives (e.g., metalaxyl) highlight the role of bulky aromatic groups in fungal enzyme inhibition . This compound’s aliphatic substituents may favor non-agricultural applications, such as surfactants or peptide synthesis.

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